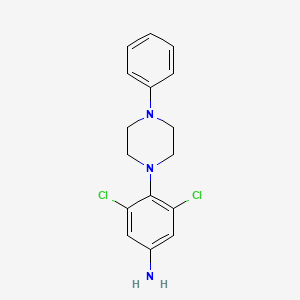
3,5-Dichloro-4-(4-phenylpiperazin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3,5-Dichloro-4-(4-phenylpiperazin-1-yl)aniline involves multiple steps. One common synthetic route starts with 3,5-dichloroaniline, which undergoes a nucleophilic substitution reaction with 4-phenylpiperazine . The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions . Industrial production methods may involve similar steps but are optimized for higher yields and purity .
Chemical Reactions Analysis
3,5-Dichloro-4-(4-phenylpiperazin-1-yl)aniline can undergo various chemical reactions, including:
Scientific Research Applications
3,5-Dichloro-4-(4-phenylpiperazin-1-yl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-(4-phenylpiperazin-1-yl)aniline involves its interaction with specific molecular targets. It is believed to interact with enzymes and receptors in the body, leading to various biological effects . The exact pathways and targets are still under investigation, but it is known to affect neurotransmitter systems, making it a potential candidate for neurological research .
Comparison with Similar Compounds
3,5-Dichloro-4-(4-phenylpiperazin-1-yl)aniline can be compared with other similar compounds, such as:
3,5-Dichloroaniline: A simpler compound with similar chloro substitutions but lacking the piperazine ring.
4-Phenylpiperazine: Contains the piperazine ring but lacks the dichloroaniline moiety.
3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.
These comparisons highlight the unique combination of structural features in this compound, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C16H17Cl2N3 |
|---|---|
Molecular Weight |
322.2 g/mol |
IUPAC Name |
3,5-dichloro-4-(4-phenylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C16H17Cl2N3/c17-14-10-12(19)11-15(18)16(14)21-8-6-20(7-9-21)13-4-2-1-3-5-13/h1-5,10-11H,6-9,19H2 |
InChI Key |
LSUQBSWPZWIQJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















